molecular formula C7H7NO2 B028115 Pyridin-2-yl Acetate CAS No. 3847-19-6

Pyridin-2-yl Acetate

Cat. No.: B028115
CAS No.: 3847-19-6
M. Wt: 137.14 g/mol
InChI Key: AEMXNRIHRLEYAK-UHFFFAOYSA-N
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Description

Pyridin-2-yl acetate is an organic compound that belongs to the class of esters It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N this compound is known for its distinctive structure, where an acetate group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridin-2-yl acetate can be synthesized through several methods. One common approach involves the esterification of pyridine-2-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, this compound can be produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: Pyridin-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.

    Reduction: Reduction reactions can convert it into pyridin-2-yl alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Pyridine-2-carboxylic acid.

    Reduction: Pyridin-2-yl alcohol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridin-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds. Some derivatives have shown promise in drug development.

    Industry: It is used in the production of agrochemicals and as a flavoring agent in the food industry.

Comparison with Similar Compounds

    Pyridin-2-yl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    Pyridine-2-carboxylic acid: The oxidized form of pyridin-2-yl acetate.

    N-(Pyridin-2-yl)amides: Compounds with an amide group attached to the pyridine ring.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

pyridin-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-4-2-3-5-8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMXNRIHRLEYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464637
Record name Pyridin-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3847-19-6
Record name Pyridin-2-yl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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